An In-depth Technical Guide to 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a proposed synthetic route for 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide offers a detailed, step-by-step protocol for the synthesis of this piperidine derivative, including insights into the underlying chemical principles. Furthermore, it discusses the expected analytical characterization of the molecule and explores its potential applications based on the known bioactivities of structurally related compounds.
Introduction and Chemical Identity
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The substitution pattern on the piperidine ring plays a crucial role in determining the pharmacological profile of these compounds. 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol is a tertiary amine and a member of the substituted piperidine family. Its structure incorporates a 4-chlorobenzyl group attached to the nitrogen atom, a methyl group at the 3-position, and a hydroxyl group at the 4-position of the piperidine ring. While specific data for this exact molecule is limited in publicly available literature, its structural features suggest potential for biological activity, making it a compound of interest for further investigation.
Table 1: Chemical Identity of 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol
| Identifier | Value |
| IUPAC Name | 1-(4-chlorobenzyl)-3-methylpiperidin-4-ol |
| Molecular Formula | C₁₃H₁₈ClNO |
| Molecular Weight | 239.74 g/mol |
| Canonical SMILES | CC1C(C(N(CC1)CC2=CC=C(C=C2)Cl)O) |
| InChI Key | InChIKey=WBIRVXSEODWUTC-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of experimentally determined data for 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol, a compilation of computed properties is presented in Table 2. These values are derived from computational models and provide a valuable estimation of the molecule's characteristics. For comparative purposes, data for the structurally related compound, 4-(3-chlorobenzyl)-3-methylpiperidin-4-ol, is also included where available from PubChem.[1]
Table 2: Computed Physicochemical Properties
| Property | Predicted Value for 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol |
| XLogP3-AA | 2.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 32.3 Ų |
| Heavy Atom Count | 16 |
Proposed Synthesis and Mechanism
A plausible and efficient synthetic route to 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol can be envisioned through a two-step process starting from commercially available 3-methyl-4-piperidone. The proposed synthesis involves an initial N-alkylation of the piperidone with 4-chlorobenzyl chloride, followed by the reduction of the ketone functionality to the corresponding alcohol.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-Chlorobenzyl)-3-methyl-4-piperidone
This step involves the nucleophilic substitution of the secondary amine of 3-methyl-4-piperidone with 4-chlorobenzyl chloride. The choice of a non-nucleophilic base, such as potassium carbonate, is crucial to prevent side reactions. A polar aprotic solvent like N,N-dimethylformamide (DMF) is suitable for this reaction as it effectively solvates the ions and promotes the reaction rate.
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Materials:
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3-Methyl-4-piperidone hydrochloride (1 equivalent)
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4-Chlorobenzyl chloride (1.1 equivalents)
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Anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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To a stirred suspension of 3-methyl-4-piperidone hydrochloride and anhydrous potassium carbonate in anhydrous DMF at room temperature, add 4-chlorobenzyl chloride dropwise.
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Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product, 1-(4-chlorobenzyl)-3-methyl-4-piperidone, which can be purified by column chromatography on silica gel.
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Step 2: Synthesis of 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol
The second step is the reduction of the ketone intermediate to the final alcohol product. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, and methanol is a common solvent for such reductions.
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Materials:
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1-(4-Chlorobenzyl)-3-methyl-4-piperidone (1 equivalent)
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Sodium borohydride (NaBH₄) (1.5 equivalents)
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Methanol
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Deionized water
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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Dissolve 1-(4-chlorobenzyl)-3-methyl-4-piperidone in methanol and cool the solution to 0 °C in an ice bath.
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Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Quench the reaction by the slow addition of deionized water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with dichloromethane (3 x 30 mL).
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Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude 1-(4-chlorobenzyl)-3-methylpiperidin-4-ol.
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The final product can be further purified by recrystallization or column chromatography.
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Structural Elucidation and Analytical Characterization
The structural confirmation of the synthesized 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol would rely on a combination of spectroscopic techniques. Below is a discussion of the expected analytical data based on the analysis of structurally similar compounds.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple stereoisomers (cis and trans isomers with respect to the methyl and hydroxyl groups). Key signals would include:
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Aromatic protons of the 4-chlorobenzyl group appearing as two doublets in the range of δ 7.2-7.4 ppm.
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A singlet for the benzylic methylene protons (CH₂) around δ 3.5-3.6 ppm.
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A multiplet for the proton at the hydroxyl-bearing carbon (CH-OH).
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A doublet for the methyl group (CH₃) protons.
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A series of multiplets for the piperidine ring protons.
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A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. Expected chemical shifts include:
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Aromatic carbons in the range of δ 128-140 ppm.
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The benzylic carbon (CH₂) around δ 60-65 ppm.
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The carbon bearing the hydroxyl group (C-OH) in the range of δ 65-75 ppm.
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The carbons of the piperidine ring at various upfield shifts.
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The methyl carbon (CH₃) at a high field, around δ 10-20 ppm.
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4.2. Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present in the molecule. Key absorption bands are expected at:
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A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
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C-H stretching vibrations of the aromatic and aliphatic groups in the range of 2800-3100 cm⁻¹.
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C=C stretching vibrations of the aromatic ring around 1600 cm⁻¹ and 1490 cm⁻¹.
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C-N stretching of the tertiary amine.
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C-O stretching of the secondary alcohol.
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A strong absorption band corresponding to the C-Cl stretch in the aromatic ring.
4.3. Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 240.7. The fragmentation pattern would be expected to involve the loss of a water molecule from the molecular ion, as well as cleavage of the benzyl group.[2]
Potential Applications and Research Directions
While the specific biological activities of 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol have not been reported, the piperidine core is a well-established pharmacophore. Structurally related N-benzyl piperidine derivatives have been investigated for a variety of therapeutic applications.[3]
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Antimicrobial Agents: Various N-benzyl piperidin-4-one derivatives have shown promising in vitro antibacterial and antifungal activities.[3] It is plausible that 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol could also exhibit antimicrobial properties.
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Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs. Modifications on the piperidine scaffold can lead to compounds with affinity for various receptors and transporters in the brain.
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Anticancer Research: The piperidine moiety is present in several anticancer agents. Further investigation into the cytotoxic effects of 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol against various cancer cell lines could be a valuable research direction.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, predicted physicochemical properties, and a robust synthetic strategy for 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol. The proposed two-step synthesis is based on well-established chemical transformations and offers a practical approach for the preparation of this compound for further research. The discussion on the expected analytical characterization provides a framework for the structural elucidation of the synthesized molecule. Given the prevalence of the piperidine scaffold in medicinal chemistry, 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol represents a compound of interest for screening in various biological assays to explore its therapeutic potential.
References
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).
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4-Piperidinol, 1-(phenylmethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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UV-Vis, IR spectra and thermal studies of charge transfer complexes formed in the reaction of 4-benzylpiperidine with σ- And π-electron acceptors. (n.d.). Hamad Bin Khalifa University. Retrieved from [Link]
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4-Benzylpiperidine. (n.d.). NIST WebBook. Retrieved from [Link]
- Method for preparing 4-piperidyl piperidine. (2005). Google Patents.
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4-(3-chlorobenzyl)-3-methylpiperidin-4-ol. (n.d.). PubChem. Retrieved from [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Retrieved from [Link]
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Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025). Retrieved from [Link]
- Method for synthesizing N-benzyl-4-methyl-3-piperidone. (n.d.). Google Patents.
